An In-depth Technical Guide to BMS-986118: A Dual Agonist for Insulin and Incretin Secretion
An In-depth Technical Guide to BMS-986118: A Dual Agonist for Insulin and Incretin Secretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986118 is a potent and selective G protein-coupled receptor 40 (GPR40) agonist designed for the treatment of type 2 diabetes mellitus.[1][2] This document provides a comprehensive technical overview of BMS-986118, detailing its dual mechanism of action that promotes both glucose-dependent insulin and incretin secretion.[1][2] It summarizes key quantitative data from in vitro and in vivo preclinical studies, outlines detailed experimental methodologies, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.[1][2][3] Its activation by endogenous long-chain fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[4][5] BMS-986118 was developed as a GPR40 agonist with a dual mechanism of action, not only enhancing insulin secretion but also stimulating the release of the incretin hormone glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.[1][6][7] This dual action offers the potential for robust glucose control with a reduced risk of hypoglycemia.[3][8]
Mechanism of Action: Dual Agonism via GPR40 Activation
BMS-986118 exerts its effects by binding to and activating GPR40, which is expressed on both pancreatic β-cells and intestinal L-cells.[1][3][9] The activation of GPR40 can initiate downstream signaling through both Gαq and Gαs protein pathways.[8]
Stimulation of Insulin Secretion in Pancreatic β-Cells
In pancreatic β-cells, the binding of BMS-986118 to GPR40 primarily activates the Gαq pathway.[4][10] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[10][11] The elevated cytosolic Ca2+ levels, in a glucose-dependent manner, augment the exocytosis of insulin-containing granules.[4]
Stimulation of GLP-1 Secretion in Enteroendocrine L-Cells
In enteroendocrine L-cells of the intestine, GPR40 activation by BMS-986118 is also thought to involve Gαq signaling, leading to increased intracellular Ca2+ and subsequent GLP-1 release.[9][12] Some potent GPR40 agonists can also engage the Gαs pathway, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and further potentiation of GLP-1 secretion.[8] This incretin effect contributes significantly to the overall glucose-lowering action of BMS-986118.[3]
Quantitative Data Summary
The following tables summarize the key in vitro and preclinical pharmacokinetic and efficacy data for BMS-986118.
Table 1: In Vitro Potency of BMS-986118
| Assay Type | Species | EC50 (nM) | Reference Compound (TAK-875) EC50 (nM) |
| IP1 Accumulation | Human GPR40 | 9 | 6.6 |
| IP1 Accumulation | Mouse GPR40 | 4.1 | 6.5 |
| IP1 Accumulation | Rat GPR40 | 8.6 | 10.4 |
Data sourced from BioWorld Science, 2014.[6]
Table 2: Preclinical Pharmacokinetics of BMS-986118
| Species | Oral Bioavailability (%) | Half-life (hours) |
| Mouse | 100 | 3.1 |
| Rat | 47 | 4.0 |
| Dog | 62 | 5.2 |
| Monkey | 61 | 13 |
Data sourced from BioWorld Science, 2014.[6]
Table 3: Preclinical Efficacy of BMS-986118
| Animal Model | Dosing | Key Findings |
| Rat | 1 and 3 mg/kg | Increased active GLP-1 levels. |
| Rat | 0.3 mg/kg (in combination with a DPP-IV inhibitor) | Synergistic effect at a dose inactive as monotherapy. |
| ZDF Rat | 1-15 mg/kg | Potent 2.5% decrease in hemoglobin A1c levels with preserved beta-cell insulin responses. |
Data sourced from BioWorld Science, 2014.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro IP1 Accumulation Assay
This assay measures the activation of Gq-coupled receptors by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the GPR40 receptor of interest (human, mouse, or rat) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96- or 384-well microplates and allowed to adhere overnight.
-
Compound Addition: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor like LiCl.[13][14] BMS-986118 and a reference agonist are serially diluted and added to the wells.
-
Incubation: The plates are incubated for a specified time (e.g., 30-60 minutes) at 37°C to allow for Gq pathway activation and IP1 accumulation.[15]
-
Cell Lysis and Detection: A lysis buffer containing the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (IP1 labeled with d2 and an anti-IP1 antibody labeled with europium cryptate) is added to each well.[13][14]
-
Plate Reading: After a further incubation period at room temperature, the plates are read on an HTRF-compatible reader. The signal is inversely proportional to the amount of IP1 produced.
-
Data Analysis: A standard curve is used to convert the HTRF signal to IP1 concentrations. The data are then fitted to a dose-response curve to determine the EC50 values.[13]
Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
This assay is used to assess the ability of a compound to potentiate glucose-stimulated insulin secretion from a mouse pancreatic β-cell line.
Methodology:
-
Cell Culture: MIN6 cells are cultured in DMEM supplemented with fetal bovine serum and other necessary components.[16]
-
Cell Seeding: Cells are seeded into multi-well plates and cultured to an appropriate confluency.
-
Pre-incubation: The culture medium is removed, and the cells are washed and pre-incubated in a Krebs-Ringer bicarbonate buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.[17][18]
-
Stimulation: The pre-incubation buffer is replaced with fresh KRBH buffer containing either low glucose or a high glucose concentration (e.g., 16.7 mM), with or without various concentrations of BMS-986118.[17] The cells are then incubated for a defined period (e.g., 1-2 hours).[17]
-
Sample Collection: The supernatant is collected from each well.
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Insulin Measurement: The concentration of insulin in the supernatant is quantified using a commercially available ELISA kit.[17]
-
Data Analysis: The amount of insulin secreted under each condition is calculated and expressed as a fold-increase over the basal secretion in low glucose.
GLP-1 Secretion Assay in STC-1 Cells
This assay evaluates the ability of a compound to stimulate the secretion of GLP-1 from a murine enteroendocrine cell line.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. | BioWorld [bioworld.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
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- 17. biorxiv.org [biorxiv.org]
- 18. Insulin secretion assays in an engineered MIN6 cell line - PMC [pmc.ncbi.nlm.nih.gov]
